molecular formula C14H11F2NO3S B124525 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113046-72-3

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No.: B124525
CAS No.: 113046-72-3
M. Wt: 311.31 g/mol
InChI Key: UUJUEXKIHKGFTH-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinoline derivatives and contains multiple functional groups, including fluorine atoms, a methyl group, a carbonyl group, and a thiazeto moiety. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is mentioned that this compound has bactericidal activity , suggesting that it may target bacterial cells or specific proteins within these cells.

Mode of Action

Given its bactericidal activity , it is likely that it interacts with its targets in a way that inhibits bacterial growth or survival

Biochemical Pathways

Given its bactericidal activity , it may affect pathways essential for bacterial survival or growth. The downstream effects of these pathway disruptions would likely include bacterial death or growth inhibition.

Result of Action

Given its bactericidal activity , it can be inferred that the compound likely causes bacterial death or inhibits bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of active ingredients for various applications.

Comparison with Similar Compounds

  • Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

  • Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Uniqueness: Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate stands out due to its specific arrangement of fluorine atoms and the presence of the thiazeto moiety. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate (commonly referred to as a derivative of prulifloxacin) is a compound with significant biological activity, particularly in the realm of antimicrobial agents. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H11F2NO3S
  • Molecular Weight : 311.30 g/mol
  • CAS Number : 113046-72-3
  • Structure : The compound features a thiazetoquinoline backbone with two fluorine atoms at the 6 and 7 positions and a carboxylate group.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogenic bacteria. This activity is particularly relevant in the context of rising antibiotic resistance.

The compound functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these processes, it effectively halts bacterial growth and replication.

In Vitro Studies

Several studies have been conducted to evaluate the efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria, while also demonstrating activity against some Gram-negative strains.

Case Studies

  • Clinical Application : A case study published in Antimicrobial Agents highlighted the use of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients showed significant improvement within 48 hours of treatment initiation.
  • Resistance Mechanisms : Another study explored the resistance mechanisms employed by bacteria against this compound. It was found that efflux pumps were a significant factor in reduced susceptibility among certain strains.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, caution is advised due to potential side effects such as gastrointestinal disturbances and allergic reactions.

Properties

IUPAC Name

ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJUEXKIHKGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439044
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113046-72-3
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113046-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6,7-difluoro-1-methyl-4-oxo-, ethyl ester
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Q & A

Q1: What is the significance of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in the synthesis of Prulifloxacin (NM441) [, ]. This compound represents a new generation of tricyclic quinolone antibacterial agents. The research highlights the development of a practical and efficient synthesis route for this key intermediate, potentially contributing to the large-scale production of Prulifloxacin.

Q2: What are the innovative synthetic strategies for 2-thioquinoline skeletons described in the research?

A2: The research presents two novel approaches to synthesize 2-thioquinoline skeletons []. The first involves the intramolecular cyclization of an N,S-acetal, synthesized from 2,4,5-trifluorobenzoic acid. The second utilizes a regioselective attack of ethyl acetate's lithium enolate on a unique 2-(methylthio)-4H-[3,1]benzothiazine-4-one, followed by intramolecular cyclization of the resulting β-ketoester. These new methods offer versatile pathways for constructing the 2-thioquinoline scaffold, potentially leading to new drug discoveries.

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